molecular formula C13H9F4NO3 B13450521 Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13450521
M. Wt: 303.21 g/mol
InChI Key: FQHXLVLDLCYYBP-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

The synthesis of ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors followed by fluorination and esterification reactions. For instance, starting from a suitable aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, cyclization, and fluorination . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include various quinoline derivatives with modified functional groups .

Scientific Research Applications

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The presence of fluorine atoms enhances the compound’s binding affinity to its targets and increases its metabolic stability .

Comparison with Similar Compounds

Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives, such as:

  • Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

These compounds share similar structures but differ in the position and number of fluorine atoms, which can significantly affect their biological activity and chemical properties. The unique combination of fluorine atoms in this compound provides it with distinct advantages in terms of potency and stability .

Properties

IUPAC Name

ethyl 8-fluoro-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO3/c1-2-21-12(20)8-5-18-10-7(11(8)19)3-6(4-9(10)14)13(15,16)17/h3-5H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHXLVLDLCYYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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